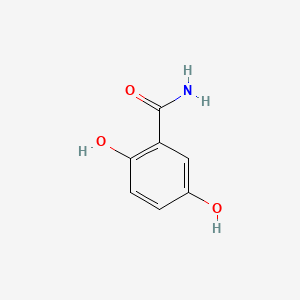

2,5-Dihydroxybenzamide

Description

Historical Background and Discovery

The synthesis and characterization of this compound emerged from systematic investigations into salicylic acid derivatives during the mid-20th century. The compound was first prepared through the ammonolysis reaction of methyl 2,5-dihydroxybenzoate with ammonia, following established protocols for converting aromatic esters to their corresponding amides. This synthetic approach represented a significant advancement in the preparation of substituted benzamides, providing researchers with access to compounds that could serve as intermediates for more complex molecular structures.

The development of efficient synthetic routes for this compound coincided with growing interest in understanding the structure-activity relationships of aromatic compounds containing multiple hydroxyl substituents. Early research focused on comparing the properties of different dihydroxybenzamide isomers, particularly examining how the position of hydroxyl groups affected molecular behavior and biological activity. These investigations laid the groundwork for modern understanding of how substitution patterns influence the chemical and physical properties of aromatic compounds.

Spectroscopic characterization of this compound became possible with the advancement of nuclear magnetic resonance and infrared spectroscopy techniques. Comprehensive spectroscopic studies revealed important details about the compound's molecular structure, including information about hydrogen bonding patterns and the spatial orientation of functional groups. These investigations demonstrated that the spectral characteristics of this compound differ significantly from those of other dihydroxybenzoic acid derivatives, reflecting the unique electronic environment created by the specific substitution pattern.

The compound's historical significance extends beyond its individual properties to its role in advancing understanding of aromatic chemistry more broadly. Research on this compound contributed to the development of modern theories about aromaticity, substitution effects, and the relationship between molecular structure and chemical reactivity. The compound served as a model system for investigating how multiple substituents on an aromatic ring interact to influence overall molecular behavior.

Nomenclature and Classification as a Salicylamide

This compound is systematically classified as a member of the salicylamide family, specifically designated as 5-hydroxysalicylamide according to Chemical Abstracts Service nomenclature conventions. This classification reflects the compound's structural relationship to salicylic acid and its derivatives, positioning it within a well-established framework for understanding aromatic compounds containing both carboxylic acid-derived functional groups and phenolic hydroxyl substituents. The salicylamide designation emphasizes the presence of the amide functional group attached to a hydroxyl-substituted benzene ring, which represents the core structural feature of this compound class.

Alternative nomenclature systems refer to this compound using several accepted names, including gentisicamide and gentisamide, which derive from its relationship to gentisic acid (2,5-dihydroxybenzoic acid). These alternative names highlight the compound's connection to naturally occurring aromatic compounds and reflect historical naming conventions that preceded systematic Chemical Abstracts Service nomenclature. The variety of accepted names demonstrates the compound's significance across different areas of chemical research and its recognition in multiple scientific contexts.

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which provides unambiguous identification of the molecular structure through direct specification of substituent positions. This naming convention follows established rules for aromatic compounds, where the benzamide base name indicates the presence of an amide group attached to a benzene ring, while the numerical prefixes specify the exact positions of hydroxyl substituents. The systematic approach ensures consistent identification across different scientific disciplines and geographical regions.

| Nomenclature System | Compound Name | Registry Number |

|---|---|---|

| Chemical Abstracts Service | This compound | 52405-73-9 |

| International Union of Pure and Applied Chemistry | This compound | 52405-73-9 |

| Common Name | Salicylamide, 5-hydroxy- | 52405-73-9 |

| Alternative Name | Gentisicamide | 52405-73-9 |

| Alternative Name | Gentisamide | 52405-73-9 |

Classification of this compound within the salicylamide family provides important insights into its expected chemical behavior and potential applications. Salicylamides generally exhibit characteristic reactivity patterns that combine the properties of aromatic amides with those of phenolic compounds. This dual nature allows for diverse chemical transformations and interactions, making salicylamides valuable intermediates in organic synthesis and pharmaceutical chemistry. The specific substitution pattern in this compound creates unique electronic and steric environments that distinguish it from other salicylamide derivatives.

Position in the Hierarchy of Benzenoid Compounds

This compound occupies a specific position within the broader classification of benzenoid compounds, which encompasses all organic molecules containing at least one benzene ring system. As a monocyclic benzenoid compound, it represents one of the simpler members of this extensive chemical family, containing a single benzene ring with multiple substituents that modify its electronic and chemical properties. The compound's classification as a benzenoid reflects its possession of the characteristic aromatic stability and reactivity patterns that define this important class of organic molecules.

Within the benzenoid hierarchy, this compound falls under the subcategory of substituted benzenes, specifically those containing both hydroxyl and amide functional groups. This dual functionality places the compound at the intersection of several important chemical families, including phenols, aromatic amides, and carboxylic acid derivatives. The presence of multiple electron-donating hydroxyl groups and the electron-withdrawing amide functionality creates a complex electronic environment that influences the compound's chemical behavior and distinguishes it from simpler aromatic compounds.

The aromatic nature of this compound derives from its adherence to Hückel's rule, which states that aromatic compounds must contain a cyclic, planar system with 4n+2 pi electrons. With six pi electrons in its benzene ring system, the compound satisfies this criterion and exhibits the enhanced stability characteristic of aromatic molecules. This stability manifests in the compound's tendency to undergo substitution reactions rather than addition reactions, preserving the aromatic ring system while allowing for modification of substituent groups.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary | Organic Compounds | Aromatic Hydrocarbon Derivatives |

| Secondary | Benzenoid Compounds | Monocyclic Benzenoid |

| Tertiary | Substituted Benzenes | Dihydroxybenzamide |

| Quaternary | Functional Group | Salicylamide Derivative |

| Quinternary | Isomer Type | 2,5-Disubstituted Benzamide |

The position of this compound within benzenoid classification systems also reflects its relationship to other important aromatic compounds. As a derivative of both benzoic acid and phenol, the compound represents a convergence point between carboxylic acid chemistry and phenolic chemistry. This dual heritage contributes to its versatility as a synthetic intermediate and its potential for diverse chemical transformations. The compound's structure allows for participation in reactions characteristic of both aromatic amides and phenolic compounds, expanding its utility in organic synthesis.

Recognition of this compound's position in the benzenoid hierarchy provides important context for understanding its chemical properties and predicting its behavior in various reaction conditions. The compound's aromatic nature ensures resistance to oxidation and reduction under mild conditions, while the presence of multiple functional groups creates opportunities for selective chemical modifications. This combination of stability and reactivity makes the compound valuable for applications requiring precise control over chemical transformations.

Significance in Organic Chemistry Research

This compound serves as an important model compound for investigating the effects of multiple substituents on aromatic ring systems, particularly in studies examining the interplay between electron-donating hydroxyl groups and electron-withdrawing amide functionality. Spectroscopic investigations have revealed that the spatial orientation of the amide group in this compound differs significantly from that observed in other dihydroxybenzamide isomers, suggesting unique intramolecular interactions that influence molecular conformation. These findings have contributed to broader understanding of how substitution patterns affect the three-dimensional structure of aromatic compounds.

The compound's significance in research extends to its role as a synthetic intermediate for more complex molecular structures. The presence of multiple reactive functional groups allows for selective modification through various chemical transformations, making it valuable for constructing elaborate aromatic systems. Research groups have utilized this compound as a starting material for synthesizing compounds with enhanced biological activity or specialized physical properties. The compound's well-defined structure and predictable reactivity patterns make it particularly useful for systematic structure-activity relationship studies.

Nuclear magnetic resonance and infrared spectroscopic studies of this compound have provided detailed insights into the compound's molecular dynamics and hydrogen bonding behavior. These investigations revealed characteristic spectral features that distinguish it from related compounds, contributing to the development of analytical methods for identifying and quantifying aromatic amides in complex mixtures. The spectroscopic data obtained from studies of this compound have served as reference standards for interpreting the spectra of unknown aromatic compounds with similar structural features.

The compound's research significance also encompasses its contributions to understanding aromatic chemistry principles. Studies comparing this compound with its positional isomers have illuminated how substituent positioning affects electronic distribution, molecular reactivity, and intermolecular interactions. These investigations have provided experimental validation for theoretical models of aromatic substitution effects and have informed the development of computational methods for predicting the properties of substituted aromatic compounds.

| Research Application | Methodology | Key Findings |

|---|---|---|

| Spectroscopic Analysis | Fourier Transform Infrared Spectroscopy | Unique hydrogen bonding patterns |

| Structural Studies | Nuclear Magnetic Resonance | Distinct amide orientation |

| Comparative Analysis | Isomer Comparison | Position-dependent reactivity |

| Synthetic Chemistry | Intermediate Applications | Versatile functionalization potential |

| Theoretical Validation | Computational Modeling | Electronic distribution patterns |

Contemporary research continues to explore the potential applications of this compound in various fields, including materials science, pharmaceutical chemistry, and analytical chemistry. The compound's well-characterized properties and established synthetic routes make it an attractive candidate for developing new methodologies and applications. Ongoing investigations focus on exploiting the compound's unique electronic properties for creating novel functional materials and exploring its potential as a building block for complex molecular architectures.

Propriétés

IUPAC Name |

2,5-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,9-10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXZIFVYTNMCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200423 | |

| Record name | Gentisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52405-73-9 | |

| Record name | 2,5-Dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52405-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052405739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP2MFX432P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Conditions and Procedure

-

Starting Material Preparation : Methyl 2,5-dihydroxybenzoate is synthesized via esterification of 2,5-dihydroxybenzoic acid using methanol under acidic conditions.

-

Aminolysis :

-

Dissolve methyl 2,5-dihydroxybenzoate (1.69 g, 0.10 mol) in 10 mL of aqueous ammonia (25% w/w).

-

Stir the mixture at room temperature for 24 hours.

-

Remove excess ammonia and methanol under reduced pressure.

-

Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to obtain crude this compound.

-

-

Purification : Purify the crude product via column chromatography using ethyl acetate as the mobile phase.

Characterization Data

-

1H NMR (DMSO-d₆, 400 MHz) : δ 10.02 (s, 1H, OH), 9.18 (s, 1H, OH), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 6.96 (d, J = 3.2 Hz, 1H, Ar-H), 6.83 (d, J = 8.2 Hz, 1H, Ar-H).

-

IR (KBr) : ν 3200–3400 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O amide), 1577 cm⁻¹ (C=C aromatic).

Enzymatic Synthesis via Laccase-Mediated Coupling

A biotransformation approach utilizing laccase enzymes enables the oxidative coupling of catechol derivatives with β-lactam antibiotics, yielding hybrid quinone structures that can be further functionalized to this compound.

Reaction Protocol

-

Substrate Preparation : Dissolve 2,5-dihydroxybenzaldehyde (13 mg) in sodium acetate buffer (20 mM, pH 5.6).

-

Enzymatic Oxidation :

-

Product Isolation : Separate the reaction mixture via solid-phase extraction and purify using preparative HPLC.

Mechanistic Insights

Laccase catalyzes the oxidation of catechols to o-quinones, which undergo Michael addition with nucleophilic amines (e.g., β-lactam antibiotics) to form C-N bonds. Subsequent hydrolysis yields this compound.

Copper-Catalyzed Formylation Followed by Amidation

This two-step method adapts patented formylation strategies for 2,5-dihydroxybenzaldehyde, followed by oxidation and amidation.

Step 1: Synthesis of 2,5-Dihydroxybenzaldehyde

Step 2: Oxidation and Amidation

-

Oxidation to Carboxylic Acid :

-

Treat 2,5-dihydroxybenzaldehyde with KMnO₄ in acidic conditions to yield 2,5-dihydroxybenzoic acid.

-

-

Amide Formation :

-

React the acid with thionyl chloride to form the acyl chloride, then treat with concentrated NH₄OH to obtain this compound.

-

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dihydroxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and amide functional groups on the benzene ring .

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can oxidize this compound to form corresponding quinones or other oxidized derivatives.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to form amines or other reduced products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Applications De Recherche Scientifique

2,5-Dihydroxybenzamide has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It finds applications in the development of specialty chemicals, dyes, and pharmaceuticals

Mécanisme D'action

The mechanism of action of 2,5-Dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate enzyme activities, inhibit microbial growth, or influence cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include:

Key Observations :

- Hydrogen Bonding : this compound exhibits stronger intramolecular hydrogen bonding compared to 3,5- and 2,4-isomers due to the optimal alignment of hydroxyl and amide groups .

- Polarity : 2,3-Dihydroxybenzamide is more polar due to vicinal hydroxyl groups, impacting solubility and pharmacokinetics .

Antioxidant Activity

- This compound : Demonstrates moderate hydroxyl radical scavenging activity (IC₅₀ ~25 µg/mL in DPPH assays) .

- 3,5-Dihydroxybenzamide : Higher antioxidant efficacy in emulsion systems due to symmetrical hydroxylation (e.g., CUPRAC assay: ~80% scavenging at 10 µg/mL) .

- N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dihydroxybenzamide : Enhanced activity (IC₅₀ ~5 µg/mL) due to electron-donating methoxy groups .

Cytotoxicity and Anticancer Effects

Key Research Findings

Metabolic Stability : this compound’s intramolecular hydrogen bonding enhances metabolic stability compared to 2-hydroxybenzamide .

Structure-Activity Relationships :

- Hydroxyl group positioning dictates antioxidant and cytotoxic mechanisms. Adjacent hydroxyls (2,3-) enhance polarity and enzyme inhibition, while symmetrical (3,5-) or spaced (2,5-) groups optimize radical scavenging .

Pharmacological Potential: 3,5-Dihydroxybenzamide derivatives show promise as multifunctional agents for cancer and thrombosis, whereas 2,5-isomers are under investigation as antibiotic adjuvants .

Activité Biologique

2,5-Dihydroxybenzamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure

The molecular formula for this compound is . The compound features two hydroxyl groups at the 2 and 5 positions of the benzene ring, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study indicated that it showed strong inhibitory effects against Staphylococcus aureus , with an MIC (Minimum Inhibitory Concentration) of approximately 8 µM. This suggests potential applications in treating infections caused by this pathogen .

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown selective antiproliferative activity against breast cancer cells (MCF-7) with an IC50 value of approximately 3.1 µM. The compound's effectiveness varies across different cancer types, indicating a potential for targeted therapy.

Case Study: Antiproliferative Effects

In a study involving several cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 3.1 | Selective activity |

| HCT116 | 5.3 | Moderate activity |

| HEK293 | 4.8 | Non-selective |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that this compound exhibits significant antioxidant activity in vitro, outperforming standard antioxidants like butylated hydroxytoluene (BHT) in various assays such as DPPH and FRAP.

Comparative Antioxidant Activity

The following table compares the antioxidant activity of this compound with other known antioxidants:

| Compound | DPPH IC50 (µM) | FRAP (µM FeSO4 Equivalent) |

|---|---|---|

| This compound | 12 | 45 |

| Butylated Hydroxytoluene | 20 | 30 |

| Ascorbic Acid | 15 | 40 |

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. The presence of hydroxyl groups enhances its ability to donate electrons and scavenge free radicals, contributing to both its antioxidant and anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dihydroxybenzamide with high purity?

- Methodological Answer : A scalable synthesis approach involves using 1,4-dimethoxybenzene as a starting material, followed by selective demethylation and amidation. Key steps include:

- Demethylation : Controlled hydrolysis under acidic conditions to preserve the 2,5-hydroxyl positioning.

- Amidation : Coupling with ammonia or amine derivatives using coupling agents like EDCI/HOBt in THF or DCM .

- Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity, validated by HPLC .

- Characterization : Confirm structure via FT-IR (C=O stretch at ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.5–7.5 ppm), and ¹³C NMR .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. Which analytical techniques reliably characterize this compound’s structural integrity?

- Methodological Answer :

- Primary Techniques :

- FT-IR : Identifies functional groups (e.g., hydroxyl, amide).

- NMR : ¹H and ¹³C spectra confirm aromatic substitution patterns .

- Advanced Techniques :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., as in 3,5-dihydroxybenzamide analogs) .

- Mass Spectrometry : Validates molecular weight (153.14 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does hydroxyl group positioning (2,5 vs. 3,5) influence biological activity in dihydroxybenzamide derivatives?

- Methodological Answer :

- SAR Studies :

- Antioxidant Activity : 2,5-substitution shows enhanced radical scavenging compared to 3,5 analogs due to improved electron delocalization .

- Enzyme Binding : 2,5-derivatives exhibit stronger inhibition of thrombin and HSP90 by forming stable hydrogen bonds in active sites (e.g., HSP90 inhibitors in ).

- Experimental Design : Synthesize analogs with varying substituents, test IC₅₀ values in enzyme assays, and correlate with computational docking results .

Q. What strategies resolve inconsistencies in reported anticancer efficacy of this compound?

- Methodological Answer :

- Variables to Control :

- Cell Line Variability : Test across multiple lines (e.g., MCF-7, HeLa) to assess selectivity .

- Purity Verification : Use HPLC to rule out impurities (e.g., 3,5-isomer contamination) .

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .

Q. How can computational modeling predict this compound’s interactions with targets like HSP90?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to HSP90’s ATP-binding pocket, focusing on key residues (e.g., Asp93, Asn51) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.